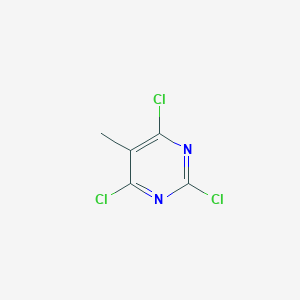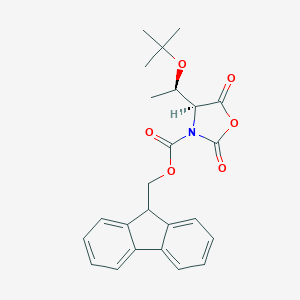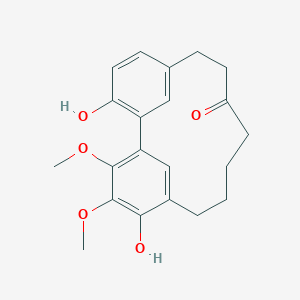
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Overview
Description
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (4,6-DMSP) is an organosulfur compound that has been studied for its potential applications in scientific research. It is a small molecule that can be synthesized from a variety of starting materials and is known to have a wide range of effects on biochemical and physiological processes. In
Scientific Research Applications
Use in Green Chemistry : A mild synthesis process for DMSP has been developed, demonstrating its potential in green chemistry. The synthesis involves cyclization, methylation, and oxidation, with a focus on safety and effectiveness (S. Hongbin, 2011).
Enhanced Synthesis Methods : Recent research has focused on developing more economical and environmentally friendly synthesis methods for DMSP, using chloromethane as a methylating agent. This approach offers a safer alternative to traditional methods that use highly toxic chemicals (Jing Guan et al., 2020).
Application in Protein Analysis : DMSP has been utilized as a stable-isotope labeling reagent in proteomics for quantitative analysis of proteins. This application in biochemistry underscores its utility in sensitive and rapid mass spectrometry analysis (Jing Zhang et al., 2007).
Anti-Inflammatory Activity : Research on DMSP derivatives has shown significant anti-inflammatory activity, which can be compared with standard drugs. This indicates the pharmaceutical potential of DMSP and its derivatives in medical research (T. Venu et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be used in the preparation of certain derivatives with potent herbicidal activity .
Mode of Action
It is known to be used in the preparation of 4,6-dimethoxy-n-methylpyrimidin-2-amine by reacting with methylamine .
Biochemical Pathways
It is known to be involved in the synthesis of certain herbicidal derivatives .
Action Environment
It is known that the compound can be prepared in a simple manner, in high yield and purity, in an economically and ecologically particularly advantageous manner .
properties
IUPAC Name |
4,6-dimethoxy-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-12-5-4-6(13-2)9-7(8-5)14(3,10)11/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDVJJVNAASTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)S(=O)(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356944 | |
| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113583-35-0 | |
| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113583-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














